N-(4-methylbenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine
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Overview
Description
N-(4-methylbenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzimidazole core substituted with a 4-methylbenzyl group and a prop-2-en-1-yl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Alkylating agents like alkyl halides or sulfonates are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various alkylated or arylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its potential use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine would depend on its specific biological targets and pathways. Benzimidazole derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzyl)-1H-benzimidazol-2-amine: Lacks the prop-2-en-1-yl group.
1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine: Lacks the 4-methylbenzyl group.
N-(4-chlorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine: Substitutes the 4-methyl group with a 4-chloro group.
Uniqueness
N-(4-methylbenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is unique due to the presence of both the 4-methylbenzyl and prop-2-en-1-yl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H19N3 |
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Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-prop-2-enylbenzimidazol-2-amine |
InChI |
InChI=1S/C18H19N3/c1-3-12-21-17-7-5-4-6-16(17)20-18(21)19-13-15-10-8-14(2)9-11-15/h3-11H,1,12-13H2,2H3,(H,19,20) |
InChI Key |
DSFJFMLYDPNHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CC=C |
Origin of Product |
United States |
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